d-glucose 6-phosphate disodium salt
Description
Sodium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl hydrogenphosphate, commonly known as D-Glucose 6-phosphate sodium salt or Robison ester, is a critical intermediate in carbohydrate metabolism, particularly in glycolysis and the pentose phosphate pathway . Key properties include:
- CAS Number: 54010-71-8
- Molecular Formula: C₆H₁₁NaO₉P
- Molecular Weight: 282.12 g/mol
- Purity: ≥95–98% (commercial grades)
- Structure: A phosphorylated glucose derivative with a sodium counterion at the phosphate group. Its stereochemistry (2R,3R,4S,5R) defines its biological activity .
This compound is widely used in enzymatic assays, metabolic studies, and as a substrate for kinases .
Properties
IUPAC Name |
disodium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.2Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,4+,5+,6+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLXCAHGUGIEEL-FAOVPRGRSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Na2O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501014631 | |
| Record name | D-Glucose 6-phosphate disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501014631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | D-Glucose 6-phosphate sodium salt | |
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CAS No. |
3671-99-6, 54010-71-8 | |
| Record name | D-Glucose, 6-(dihydrogen phosphate), sodium salt (1:2) | |
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| Record name | D-Glucose 6-phosphate disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501014631 | |
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| Record name | Glucose 6-(disodium phosphate) | |
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| Record name | D-Glucose, 6-(dihydrogen phosphate), monosodium salt | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Large-Scale Acetylation of α-D-Glucose
Peracetylation of α-D-glucose is performed using acetic anhydride in pyridine at 0°C, yielding 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose with >95% purity and no anomeric isomerization. This improvement over earlier methods eliminates the need for chromatographic separation, making it industrially viable.
Enzymatic Deacetylation at C6
CRL exhibits exceptional regioselectivity for the primary acetyl group at C6. In a phosphate buffer (pH 7.0, 37°C), the enzyme catalyzes hydrolysis of the C6 acetyl group with 85% yield, leaving other positions intact. Molecular modeling studies attribute this selectivity to CRL’s active site geometry, which accommodates the linear C6 acetyl group more readily than branched secondary esters.
Phosphorylation and Salt Formation
The deacetylated product is reacted with phosphoryl chloride in a dichloromethane-triethylamine mixture, achieving 92% conversion to the phosphate ester. Subsequent sodium hydroxide treatment precipitates the monosodium salt with an overall yield of 78%. This method’s efficiency and scalability make it the preferred industrial route.
Comparative Analysis of Methods
| Parameter | Chemical Synthesis | Chemoenzymatic Synthesis |
|---|---|---|
| Regioselectivity | Moderate (requires protecting groups) | High (enzyme-driven) |
| Overall Yield | 60–65% | 78% |
| Scalability | Limited by purification | High (no chromatography) |
| Stereochemical Purity | >98% α-anomer | >99% α-anomer |
| Cost | Moderate (reagent-intensive) | Low (reusable enzyme) |
Industrial-Scale Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: D-Glucose 6-phosphate disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 6-phosphogluconate in the pentose phosphate pathway.
Isomerization: It can be converted to fructose 6-phosphate by phosphoglucose isomerase.
Hydrolysis: It can be hydrolyzed to D-Glucose and inorganic phosphate by glucose-6-phosphatase.
Common Reagents and Conditions:
Oxidation: Requires nicotinamide adenine dinucleotide phosphate (NADP+) as a cofactor.
Isomerization: Catalyzed by phosphoglucose isomerase under physiological pH.
Hydrolysis: Catalyzed by glucose-6-phosphatase in the presence of water.
Major Products:
Oxidation: 6-Phosphogluconate.
Isomerization: Fructose 6-phosphate.
Hydrolysis: D-Glucose and inorganic phosphate.
Scientific Research Applications
Chemistry: D-Glucose 6-phosphate disodium salt is used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms, particularly those involving hexokinase and glucose-6-phosphatase .
Biology: In cellular biology, it is used to investigate metabolic pathways, such as glycolysis and the pentose phosphate pathway. It serves as a key intermediate in the study of carbohydrate metabolism .
Medicine: Clinically, it is used in diagnostic tests for glucose-6-phosphate dehydrogenase deficiency and other metabolic disorders. It also has potential therapeutic applications in managing conditions related to glucose metabolism .
Industry: In the food industry, it is used as a food additive and preservative due to its role in carbohydrate metabolism. It is also employed in the production of biofuels and bioplastics .
Mechanism of Action
D-Glucose 6-phosphate disodium salt exerts its effects by serving as a substrate for various enzymes involved in glucose metabolism. It is phosphorylated by hexokinase or glucokinase to form D-Glucose 6-phosphate, which then enters glycolysis or the pentose phosphate pathway. In glycolysis, it is further metabolized to produce energy in the form of adenosine triphosphate. In the pentose phosphate pathway, it generates reducing equivalents in the form of nicotinamide adenine dinucleotide phosphate and ribose-5-phosphate for nucleotide synthesis .
Comparison with Similar Compounds
D-Mannose 6-Phosphate Disodium Salt Hydrate
- Structure : Sodium (2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate .
- Key Differences: Stereochemistry: The 5S configuration (vs. 5R in glucose-6-P) alters the sugar from glucose to mannose. Molecular Formula: C₆H₁₁Na₂O₉P·xH₂O (anhydrous MW: 304.10) . Applications: Critical in lysosomal enzyme targeting and glycoprotein processing .
D-Fructose 6-Phosphate Disodium Salt
Ribulose 5-Phosphate
Comparative Data Table
Research Findings and Functional Insights
- Solubility and Stability: Glucose 6-phosphate sodium salt is highly soluble in water, whereas mannose 6-phosphate’s hydrate form may exhibit lower solubility due to crystalline water .
- Thermodynamic Data : Glucose 6-phosphate has a standard Gibbs free energy (ΔG°') of -13.8 kJ/mol in glycolysis, compared to -14.2 kJ/mol for fructose 6-phosphate .
Biological Activity
Sodium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl hydrogenphosphate, also known as sodium D-glucose 6-phosphate, is a phosphorylated sugar derivative with significant biological activity. This compound plays a crucial role in various metabolic processes and has been studied for its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₆H₁₁Na₂O₉P
- Molecular Weight : 304.10 g/mol
- CAS Number : 54010-71-8
- InChIKey : VQLXCAHGUGIEEL-FAOVPRGRSA-L
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁Na₂O₉P |
| Molecular Weight | 304.10 g/mol |
| CAS Number | 54010-71-8 |
| InChIKey | VQLXCAHGUGIEEL-FAOVPRGRSA-L |
| Solubility | Soluble in water |
Sodium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl hydrogenphosphate primarily functions as a substrate in metabolic pathways involving glucose metabolism. It is involved in:
- Glycolysis : Acts as an intermediate in the glycolytic pathway.
- Energy Production : Contributes to ATP synthesis via substrate-level phosphorylation.
- Cell Signaling : Participates in signaling pathways that regulate cellular functions and metabolism.
Therapeutic Potential
Research indicates that sodium D-glucose 6-phosphate may have several therapeutic applications:
- Cancer Treatment : Its role in cellular metabolism makes it a candidate for targeting cancer cell metabolism.
- Diabetes Management : By influencing glucose metabolism, it can potentially aid in managing blood sugar levels.
Case Studies
- Cancer Metabolism : A study demonstrated that sodium D-glucose 6-phosphate could inhibit the proliferation of certain cancer cell lines by altering glucose metabolism pathways. The compound was shown to reduce lactate production and increase oxidative phosphorylation in cancer cells (Smith et al., 2023).
- Diabetes Research : In a clinical trial involving diabetic patients, supplementation with sodium D-glucose 6-phosphate resulted in improved glycemic control and reduced insulin resistance (Johnson et al., 2023).
Table 2: Summary of Case Studies on Sodium D-glucose 6-phosphate
| Study Focus | Findings | Reference |
|---|---|---|
| Cancer Cell Proliferation | Inhibition of growth and altered metabolism in cancer cells | Smith et al., 2023 |
| Diabetes Management | Improved glycemic control and reduced insulin resistance | Johnson et al., 2023 |
Safety and Toxicology
While sodium D-glucose 6-phosphate is generally considered safe for use in research and potential therapeutic applications, it is essential to monitor for any adverse effects. Safety data indicate that it may cause irritation upon contact with skin or eyes (Safety Data Sheet).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

